molecular formula C8H17NO B8683820 5-Amino-5-methylheptan-3-one CAS No. 61683-62-3

5-Amino-5-methylheptan-3-one

Cat. No. B8683820
CAS RN: 61683-62-3
M. Wt: 143.23 g/mol
InChI Key: OHWWAANBHBQKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-5-methylheptan-3-one is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
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properties

CAS RN

61683-62-3

Product Name

5-Amino-5-methylheptan-3-one

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

5-amino-5-methylheptan-3-one

InChI

InChI=1S/C8H17NO/c1-4-7(10)6-8(3,9)5-2/h4-6,9H2,1-3H3

InChI Key

OHWWAANBHBQKHL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C)(CC)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

196.3 g of 2,4,6-triethyl-2,6-dimethyl-1,2,5,6-tetrahydropyrimidine were added dropwise to 300 ml of concentrated hydrochloric acid at 30° - 40° C, with stirring. When all of the tetrahydropyrimidine had been added, the entire mixture was stirred for 4 - 5 hours and then neutralized with sodium carbonate and extracted with benzene. The resulting benzene solution was washed, in turn, with a 5% aqueous solution of sodium carbonate and with water, and was then dried over potassium carbonate. After removing the benzene, the residue was distilled under reduced pressure, giving 72.4 g of 5-amino-5-methyl-3-heptanone (bp 46° - 48° C/2.5 mmHg).
Quantity
196.3 g
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300 mL
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Synthesis routes and methods II

Procedure details

196.3 g of 2,4,6-triethyl-2,6-dimethyl-1,2,5,6-tetrahydropyrimidine were added dropwise to 300 ml of concentrated hydrochloric acid at 30° - 40° C, with stirring. When the addition was complete, the mixture was stirred for a further 4 - 5 hours and then neutralized with sodium carbonate and extracted with benzene. The resulting benzene solution was washed with, in turn, a 5% aqueous solution of sodium carbonate and water, and was then dried over potassium carbonate. After removal of benzene, the residue was distilled under reduced pressure, giving 72.4 g of 5-amino-5-methyl-3-heptanone (bp 46° - 48° C/2.5 mmHg).
Quantity
196.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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